REACTION_CXSMILES
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C(#N)CC#N.[CH2:6]1[N:11]2[CH2:12][CH2:13][N:8]([CH2:9][CH2:10]2)[CH2:7]1.[Cl-:14].[Li+]>O1CCCC1>[CH2:6]1[N:11]2[CH2:12][CH2:13][N:8]([CH2:9][CH2:10]2)[CH2:7]1.[ClH:14] |f:2.3,5.6|
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Name
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|
Quantity
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4.24 g
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Type
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reactant
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Smiles
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[Cl-].[Li+]
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Name
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4-styrenesulfonyl chloride CH2═CHC6H4SO2Cl
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Quantity
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20.27 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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10.42 g
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Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
22.44 g
|
Type
|
reactant
|
Smiles
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C1CN2CCN1CC2
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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48 hours at room temperature, the solution was filtered
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Duration
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48 h
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Type
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CUSTOM
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Details
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to remove the DABCO hydrochloride
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Type
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CUSTOM
|
Details
|
formed
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Type
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CUSTOM
|
Details
|
weighed in a glove box
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |